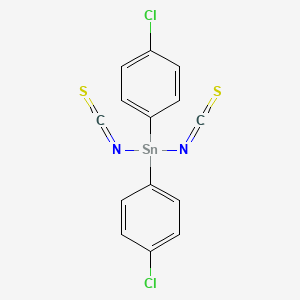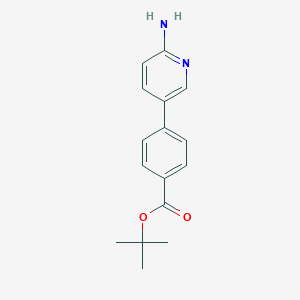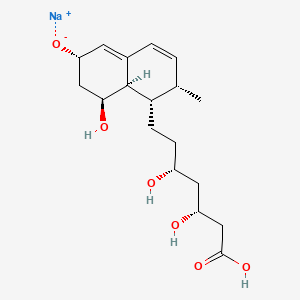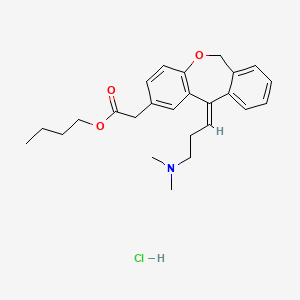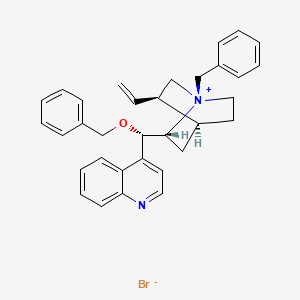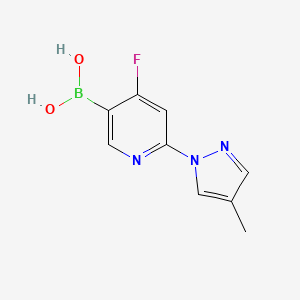
(4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the coupling of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluoro and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while substitution reactions could introduce new functional groups onto the pyridine ring .
科学的研究の応用
Chemistry: In organic synthesis, (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is used as a building block for creating more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
作用機序
The mechanism of action of (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluoro and pyrazole groups contribute to the compound’s overall reactivity and specificity .
類似化合物との比較
- (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine
- 4-Fluorophenylboronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: What sets (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups provides distinct reactivity and interaction profiles, making it particularly valuable in specialized applications .
特性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC名 |
[4-fluoro-6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-3-13-14(5-6)9-2-8(11)7(4-12-9)10(15)16/h2-5,15-16H,1H3 |
InChIキー |
ZAKCBOQQSKIHQM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)N2C=C(C=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





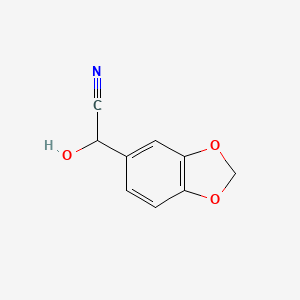
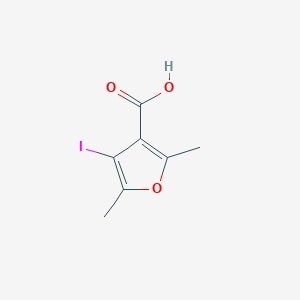
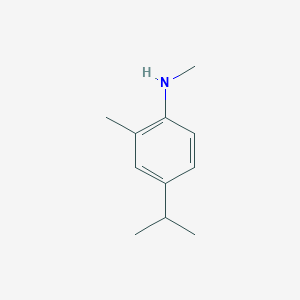
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
